Dansyl fluoride (CAS 34523-28-9) is an advanced fluorogenic derivatization reagent and sulfur(VI) fluoride exchange (SuFEx) electrophile. Unlike traditional sulfonyl chlorides, which are highly susceptible to moisture-induced degradation, the sulfonyl fluoride warhead provides exceptional hydrolytic stability in aqueous environments [1]. This stability, combined with its specific reactivity toward active-site serines and silyl ethers, makes it a critical procurement choice for precision protein labeling, activity-based protein profiling (ABPP), and orthogonal post-polymerization modifications where exact stoichiometry and minimal background fluorescence are strictly required [2].
Substituting Dansyl fluoride with the more common Dansyl chloride fundamentally alters reaction kinetics, selectivity, and assay cleanliness. Dansyl chloride undergoes rapid spontaneous hydrolysis in aqueous media, creating high concentrations of fluorescent dansyl acid byproducts that obscure analytical readouts and necessitate large molar excesses of the reagent [1]. Furthermore, the chloride variant reacts non-specifically with primary amines across a protein surface. In contrast, Dansyl fluoride resists spontaneous hydrolysis and acts as a highly selective electrophile, targeting specific active-site residues or participating in controlled SuFEx click chemistry without generating overwhelming background noise [1].
Sulfonyl chlorides like Dansyl chloride are notoriously unstable in aqueous buffers, hydrolyzing rapidly to generate high background fluorescence from dansyl acid. Dansyl fluoride demonstrates vastly superior hydrolytic stability, remaining intact in aqueous buffers and allowing for extended incubation times without massive reagent degradation. Studies show that Dansyl fluoride conjugates and the reagent itself maintain stability across a broad pH range (pH 3 to 9) at 25°C, ensuring that the fluorescence signal is strictly correlated with successful covalent labeling rather than reagent breakdown [1].
| Evidence Dimension | Hydrolytic stability in aqueous media |
| Target Compound Data | Highly stable across pH 3-9 at 25°C; minimal spontaneous hydrolysis |
| Comparator Or Baseline | Dansyl chloride (Rapid spontaneous hydrolysis, high background fluorescence) |
| Quantified Difference | Orders of magnitude longer half-life in aqueous conditions |
| Conditions | Aqueous buffer, pH 3-9, 25°C |
Buyers conducting aqueous bioconjugation must procure the fluoride form to prevent rapid reagent degradation and eliminate false-positive background fluorescence.
When applied to serine proteases such as alpha-chymotrypsin and trypsin, Dansyl fluoride provides highly specific, stoichiometric (1:1) labeling of the active-site serine residue, resulting in complete inhibition of enzymatic activity. In direct comparative studies, the reaction of Dansyl chloride with the same enzymes was found to be entirely unspecific, labeling multiple surface residues randomly and failing to act as a reliable active-site probe [1].
| Evidence Dimension | Labeling specificity and stoichiometry |
| Target Compound Data | 1:1 stoichiometric incorporation at the active-site serine |
| Comparator Or Baseline | Dansyl chloride (Unspecific, multi-site random labeling) |
| Quantified Difference | 100% active-site specificity vs. random surface conjugation |
| Conditions | Alpha-chymotrypsin / trypsin labeling in aqueous buffer |
Procurement of Dansyl fluoride is essential for researchers needing precise activity-based profiling, where non-specific labeling by chlorides would ruin quantitative assays.
Dansyl fluoride serves as a highly efficient fluorosulfate/sulfonyl fluoride warhead in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. When reacted with silyl ether-functionalized polymers in the presence of DBU (0.5 equivalents) in DMF, Dansyl fluoride achieves nearly quantitative conversion (>95% yield) within 16 to 20 hours [1]. This orthogonal reactivity allows for precise fluorescent tagging of polymer backbones without cross-reacting with other functional groups, a feat not reliably achievable with highly reactive sulfonyl chlorides.
| Evidence Dimension | SuFEx coupling conversion rate |
| Target Compound Data | Nearly quantitative conversion (>95%) with silyl ethers |
| Comparator Or Baseline | Traditional sulfonyl chlorides (Incompatible with controlled SuFEx due to side reactions) |
| Quantified Difference | Enables controlled, catalytic SuFEx coupling with >95% yield |
| Conditions | DMF solvent, DBU catalyst (0.5 equiv), ambient temperature, 16-20 h |
Materials scientists must select Dansyl fluoride to leverage SuFEx click chemistry for modular, high-yield functionalization of complex macromolecules.
Due to its stoichiometric 1:1 labeling of active-site serines, Dansyl fluoride is the right choice for active-site titration and ABPP of serine proteases like chymotrypsin and trypsin. It avoids the multi-site random labeling seen with Dansyl chloride, ensuring accurate quantification of active enzymes [1].
Dansyl fluoride is highly suited for post-polymerization modifications using SuFEx click chemistry. Its ability to react quantitatively with silyl ethers under DBU catalysis allows materials scientists to introduce fluorescent tags onto polymer backbones without interfering with other click-compatible groups like azides or alkynes [2].
For labeling protocols requiring extended incubation in aqueous buffers, Dansyl fluoride is a more reliable choice than chloride analogs. Its resistance to spontaneous hydrolysis from pH 3 to 9 minimizes the generation of fluorescent background noise, streamlining downstream purification and analysis [1].
Corrosive